Eugenyl glucoside

描述

It is a derivative of eugenol, a compound widely used in perfumeries, flavorings, essential oils, and medicinal products . Eugenyl glucoside is formed when eugenol undergoes glycosylation, a process where a sugar molecule is attached to another molecule, altering its chemical properties and bioactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of eugenyl glucoside can be achieved through enzymatic glycosylation. One method involves using amyloglucosidase from Rhizopus and β-glucosidase from sweet almonds in the presence of carbohydrates such as D-glucose, D-mannose, maltose, sucrose, and D-mannitol . The reaction typically occurs in di-isopropyl ether and yields glycosides at 7-52% over 72 hours .

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, scaled up for larger yields. The use of specific enzymes and controlled reaction conditions ensures the efficient production of this compound with high purity .

化学反应分析

Types of Reactions: Eugenyl glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions:

Hydrolysis: This reaction can be mediated by human saliva or specific enzymes such as A.

Oxidation: this compound can be oxidized using common oxidizing agents, though specific conditions may vary based on the desired product.

Glycosylation: Enzymatic glycosylation using amyloglucosidase and β-glucosidase.

Major Products:

Hydrolysis: Produces eugenol and glucose.

Oxidation and Glycosylation: Can lead to various glycoside derivatives depending on the specific conditions and reagents used.

科学研究应用

Pharmacological Applications

Eugenyl glucoside exhibits significant pharmacological properties, making it valuable in medicinal chemistry.

- Anti-inflammatory and Antioxidant Properties : this compound has been shown to possess potent anti-inflammatory and antioxidant activities. It helps mitigate oxidative stress and inflammation, which are critical in various chronic diseases .

- Antimicrobial Activity : This compound demonstrates antimicrobial properties against a range of pathogens. Studies indicate that this compound can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

- Analgesic Effects : this compound is noted for its analgesic properties, providing pain relief mechanisms that could be beneficial in therapeutic applications .

Case Study: Eugenol and Its Derivatives in Dentistry

A study highlighted the use of eugenol derivatives, including this compound, in dental applications due to their analgesic and antimicrobial effects. This makes them suitable for managing dental pain and infections .

Agricultural Applications

This compound has been identified as a significant player in enhancing plant resilience against environmental stresses.

- Cold and Drought Tolerance : Research indicates that this compound enhances cold and drought tolerance in crops like tea plants (Camellia sinensis). The compound acts as a signaling molecule that triggers protective responses under abiotic stress conditions .

- Plant Growth Regulation : The application of this compound has been linked to improved growth rates and stress resistance in various plant species. It modulates the expression of genes associated with stress responses, thereby promoting overall plant health .

Food Technology Applications

This compound's flavoring properties make it useful in the food industry.

- Flavor Enhancer : As a derivative of eugenol, it is utilized as a natural flavoring agent in food products. Its pleasant aroma and taste enhance the sensory experience of various culinary items .

- Preservative Qualities : The antimicrobial properties of this compound also lend themselves to food preservation applications, potentially extending the shelf life of perishable goods by inhibiting microbial growth .

Environmental Applications

The hydrolysis of this compound by microbial activity presents opportunities for bioremediation.

- Microbial Hydrolysis : Studies have shown that oral microorganisms can hydrolyze this compound to release active aglycones, which have various biological activities. This process could be harnessed for targeted delivery systems in pharmaceuticals or bioremediation strategies where specific compounds are needed to degrade environmental pollutants .

Summary Table of Applications

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Pharmacology | Anti-inflammatory, antimicrobial, analgesic | Pain management in dentistry |

| Agriculture | Enhances cold/drought tolerance | Crop resilience in tea plants |

| Food Technology | Flavor enhancer, preservative qualities | Natural flavoring agent |

| Environmental Science | Microbial hydrolysis for targeted delivery | Bioremediation strategies |

作用机制

Eugenyl glucoside exerts its effects primarily through its interaction with enzymes and cellular pathways. The glycosylation of eugenol alters its solubility and bioavailability, enhancing its biological activity . In the human body, this compound is hydrolyzed by salivary enzymes, releasing eugenol, which then exerts its antimicrobial and anti-inflammatory effects .

相似化合物的比较

Caffeoyl glucoside: Similar in structure and formed through glycosylation of caffeic acid.

Carvacryl glucoside: Another phenolic glucoside formed from carvacrol.

Thymyl glucoside: Formed from thymol and shares similar glycosylation pathways.

Uniqueness: Eugenyl glucoside is unique due to its specific formation from eugenol, a compound with well-documented biological activities. Its glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

属性

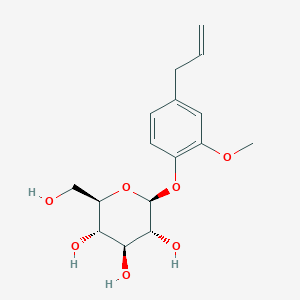

IUPAC Name |

2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADSVXSGIFBZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864846 | |

| Record name | 2-Methoxy-4-(prop-2-en-1-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18604-50-7 | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。